HATU

Catalog No.
S8289225
CAS No.
M.F
C10H15F6N6OP
M. Wt
380.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HATU

Product Name

HATU

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C10H15F6N6OP

Molecular Weight

380.23 g/mol

InChI

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1

InChI Key

FKBFHOSFPRWJNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

HATU is a valuable coupling reagent used in peptide synthesis [, ]. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential drugs or therapeutic agents.

Function of HATU in Peptide Coupling

HATU acts as an activator, promoting the formation of the amide bond between two amino acids. It achieves this by reacting with the carboxyl group of one amino acid, forming a more reactive intermediate. This intermediate then reacts with the amine group of the other amino acid, resulting in the formation of the peptide bond [].

Compared to other coupling reagents, HATU offers several advantages:

  • Increased Efficiency: HATU facilitates faster coupling reactions, leading to improved reaction times and overall efficiency in peptide synthesis [].
  • Reduced Racemization: Racemization refers to the undesired conversion of an L-amino acid to its D-enantiomer. HATU helps minimize racemization, particularly for reactions involving sensitive chiral amino acids [, ]. This is crucial for maintaining the desired biological activity of the peptide.
  • Improved Solubility: HATU exhibits good solubility in organic solvents commonly used in peptide synthesis, simplifying reaction setup and handling [].

HATU, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a widely used coupling reagent in peptide synthesis. This compound facilitates the formation of amide bonds by converting carboxylic acids into active esters. HATU is particularly valued for its efficiency and stability in various organic synthesis reactions, particularly in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine, typically in polar aprotic solvents such as dimethylformamide (DMF) .

HATU primarily participates in amide bond formation through a two-step mechanism:

  • Activation of Carboxylic Acid: HATU reacts with a carboxylic acid to generate an active ester.
  • Nucleophilic Attack: An amine nucleophile attacks the activated ester, resulting in the formation of an amide bond.

This process is often favored due to HATU's ability to provide high yields and minimize side reactions compared to other coupling agents .

While HATU itself is not biologically active, it plays a crucial role in synthesizing biologically active peptides and compounds. The peptides formed using HATU can exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The efficiency of HATU in peptide synthesis has made it a preferred choice for producing therapeutic peptides and protein-based drugs .

HATU can be synthesized through several methods, but one common approach involves the reaction of N,N,N',N'-tetramethyluronium hexafluorophosphate with 7-azabenzotriazole. This reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The synthesis can be performed in solvent systems that promote optimal reaction kinetics and yield .

HATU is predominantly utilized in:

  • Peptide Synthesis: It is considered a gold standard for forming amide bonds in both solution and solid-phase peptide synthesis.
  • Macrocyclization: HATU has been used effectively in the macrocyclization of complex molecules, enhancing the structural diversity of synthesized compounds.
  • Synthesis of Bioactive Compounds: Its role extends to synthesizing various bioactive molecules, including enzyme inhibitors and therapeutic agents .

Studies involving HATU often focus on its interaction with various amines and carboxylic acids during peptide synthesis. Research indicates that the choice of base, solvent, and reaction conditions significantly affects the efficiency of HATU-mediated reactions. Additionally, HATU's compatibility with different functional groups allows for diverse applications in organic synthesis .

HATU belongs to a class of coupling reagents that includes several alternatives commonly used in peptide synthesis. Below is a comparison with some similar compounds:

Compound NameStructureKey Features
DIC (Diisopropylcarbodiimide)DIC StructureCommonly used but may lead to side reactions; less efficient than HATU.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDC StructureOften used for activating carboxylic acids; requires additional reagents to prevent side reactions.
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)TBTU StructureSimilar mechanism as HATU; slightly less stable but effective for peptide coupling.

HATU stands out due to its high stability, efficiency in generating amide bonds with minimal by-products, and versatility across different synthetic applications .

The evolution of peptide coupling reagents reached a critical juncture with Louis A. Carpino's 1993 discovery of HATU, which addressed three persistent challenges in amide bond formation:

  • Reaction Speed: Traditional carbodiimide-based methods (DCC, EDC) required 12-24 hours for completion, while HATU achieves >95% conversion within 30 minutes.
  • Racemization Control: Early active esters like HOBt (1-hydroxybenzotriazole) exhibited 5-10% epimerization, reduced to <1% with HATU's neighboring group participation mechanism.
  • Solvent Flexibility: Unlike HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), which requires strict DMF conditions, HATU functions effectively in dichloromethane/DMF mixtures.

This breakthrough emerged from systematic studies on uronium/guanidinium salts, revealing that the 7-azabenzotriazole (OAt) leaving group in HATU forms more reactive intermediates than traditional OBt esters. The reagent's commercial availability from 1995 onward (CAS 148893-10-1) catalyzed its adoption across 83% of pharmaceutical peptide synthesis workflows by 2005.

Structural Classification of HATU as a Guanidinium Salt

HATU's molecular architecture (C₁₀H₁₅F₆N₆OP, MW 380.24 g/mol) combines three functional elements:

Structural FeatureRole in Coupling
Tetramethyluronium coreElectrophilic activation of carboxylates
7-azabenzotriazole (OAt)Stabilizes transition state via H-bonding
Hexafluorophosphate counterionEnhances solubility in polar aprotic solvents

X-ray crystallography confirms HATU exists predominantly as the guanidinium tautomer (N-form) rather than the initially proposed uronium structure (O-form). This tautomerization impacts reactivity:

  • Guanidinium Form (Stable): Slower activation but higher selectivity (ΔΔG‡ = 2.3 kcal/mol vs O-form)
  • Uronium Form (Reactive): Forms transiently during carboxylate activation, detectable via ¹H NMR at -40°C

The equilibrium between forms explains HATU's unique temperature sensitivity – reactions proceed optimally at 0-25°C, with decomposition occurring above 40°C.

Role in Advancing Solid-Phase Peptide Synthesis (SPPS) Methodologies

HATU's integration into Fmoc-SPPS protocols addressed three critical limitations of previous methods:

Table 1: SPPS Efficiency Gains with HATU vs Traditional Reagents

ParameterHOBt/DIEAHATU/DIEAImprovement Factor
Coupling Time (min)12015
Cycle Yield (%)98.599.81.5×
Racemization (%)1.20.3
Solvent Volume (mL/g)258

Data compiled from

Mechanistically, HATU excels in SPPS through:

  • In Situ Active Ester Formation: The OAt intermediate (t₁/₂ = 2.3 min in DMF) reacts before significant racemization occurs.
  • Transition State Stabilization: Pyridinium nitrogen participates in a 7-membered cyclic transition state, lowering activation energy by 9.7 kcal/mol versus HBTU.
  • Byproduct Compatibility: Tetramethylurea (TMU) byproduct remains soluble, preventing resin clogging – a critical advantage over DIPCDI-generated dicyclohexylurea.

A representative SPPS protocol demonstrates HATU's efficiency:

  • Resin Swelling: Rink amide resin (0.68 mmol/g) in DCM (10 mL/g, 30 min)
  • Fmoc Deprotection: 20% piperidine/DMF (2 × 5 min)
  • Coupling: Amino acid (3 eq), HATU (2.95 eq), DIEA (6 eq) in DMF (8 mL/g), 15 min
  • Wash: DMF (3×), MeOH (2×), DCM (3×)

This protocol achieves 99.8% stepwise yield for Aib-rich peptides, previously unattainable with HOBt-based methods.

Molecular Architecture: Guanidinium-Azabenzotriazole Complex

HATU’s structure comprises three key components:

  • Guanidinium Core: A tetramethyl-substituted guanidinium group forms the cationic center, stabilizing reactive intermediates during coupling reactions. Early misclassification as an O-uronium salt was corrected via X-ray crystallography, confirming its N-guanidinium configuration [1] [4].
  • Azabenzotriazole Component: The 7-azabenzotriazole (HOAt) moiety enhances nucleophilic displacement through a neighboring group effect, accelerating active ester formation [2].
  • Hexafluorophosphate Counterion: This weakly coordinating anion improves solubility in polar aprotic solvents like dimethylformamide (DMF) [1].

Structural Isomerism:
HATU exists in two isomeric forms (Figure 1):

  • Uronium Isomer (O-form): Rarely isolated due to rapid isomerization.
  • Guanidinium Isomer (N-form): Thermodynamically stable and commercially predominant [1].
IsomerStabilityReactivity
O-formLowHigh
N-formHighModerate

Synthetic Pathways for HATU Production

HATU is synthesized via a two-step protocol:

Step 1: Formation of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
TCFH, the precursor, is prepared by reacting tetramethylurea with phosphorus pentachloride, followed by hexafluorophosphoric acid [1].

Step 2: Coupling with 1-Hydroxy-7-azabenzotriazole (HOAt)
TCFH reacts with HOAt under anhydrous conditions, typically using triethylamine as a base. The reaction proceeds via nucleophilic substitution (SN2), yielding HATU as a crystalline solid [1] .

Critical Parameters:

  • Temperature: Maintained below 0°C to suppress isomerization.
  • Solvent: Dichloromethane or acetonitrile ensures high yield (85–92%) [1].

Alternative Route:
Using potassium 7-azabenzotriazolate (KOAt) instead of HOAt produces the O-form transiently, but rapid workup is essential to prevent conversion to the N-form [1].

Structural Comparison with HBTU, TBTU, and PyAOP

HBTU/TBTU:

  • Core Structure: Benzotriazole (HOBt) instead of azabenzotriazole (HOAt).
  • Reactivity: Lower due to absence of the aza group’s electron-donating effect [2] [4].
  • Counterions: HBTU uses hexafluorophosphate; TBTU uses tetrafluoroborate [4].

PyAOP:

  • Activating Group: 7-Aza-1-hydroxy-1,2,3-triazolo[4,5-b]pyridine (HOAtPy).
  • Stability: More hydrolytically stable than HATU but less reactive in sterically hindered systems [4].

Table 2: Structural and Functional Comparison

ReagentActivating GroupCounterionRelative Reactivity
HATUHOAtPF₆⁻1.00 (reference)
HBTUHOBtPF₆⁻0.65
TBTUHOBtBF₄⁻0.60
PyAOPHOAtPyPF₆⁻0.90

Key Distinctions:

  • Electronic Effects: HOAt’s nitrogen at position 7 stabilizes transition states via resonance, reducing activation energy by ~15 kJ/mol compared to HOBt [2].
  • Solubility: HATU’s PF₆⁻ counterion enhances solubility in DMF (up to 0.5 M) versus TBTU’s BF₄⁻ (0.3 M) [1].

The initial mechanistic step in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated amide bond formation involves the formation of a carboxylate anion through deprotonation of the carboxylic acid substrate [1] [2]. This deprotonation is typically facilitated by organic bases such as N,N-diisopropylethylamine or triethylamine, which serve as proton acceptors in the reaction medium [3] [4].

Following carboxylate formation, the nucleophilic carboxylate anion attacks the electrophilic carbon center of hexafluorophosphate azabenzotriazole tetramethyl uronium [1] [2]. This nucleophilic attack results in the formation of an unstable O-acyl(tetramethyl)isouronium intermediate, which represents a key activated species in the coupling mechanism [1] [4]. The formation of this intermediate is characterized by the attack of the carboxylate oxygen on the carbon atom of the tetramethyluronium moiety, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion [1] [2].

Research findings demonstrate that the O-acyl(tetramethyl)isouronium intermediate formation occurs rapidly under standard reaction conditions [1] [4]. The mechanism proceeds through a concerted process where the carboxylate anion attacks the electrophilic carbon of hexafluorophosphate azabenzotriazole tetramethyl uronium while simultaneously displacing the azabenzotriazole leaving group [2] [5].

The instability of the O-acyl(tetramethyl)isouronium intermediate drives the subsequent reaction steps, as this species readily undergoes further transformations to form the active ester required for amide bond formation [1] [2]. Studies have shown that this intermediate formation step is critical for the overall coupling efficiency, as the electrophilic nature of the activated carbonyl carbon in this species facilitates subsequent nucleophilic attack by amine substrates [6] [4].

ParameterValueReference
Intermediate Formation Time< 5 minutes [7] [8]
Reaction TemperatureRoom temperature (23°C) [7] [8]
Carboxylate Equivalents1.0-2.0 eq [7] [8]
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium Equivalents1.0-2.5 eq [7] [8]

Nucleophilic Attack Dynamics by Primary/Secondary Amines

The nucleophilic attack phase involves the interaction between primary or secondary amines and the activated O-acyl(tetramethyl)isouronium intermediate or the subsequently formed 1-hydroxy-7-azabenzotriazole active ester [1] [2]. The dynamics of this nucleophilic attack are influenced by several factors including amine nucleophilicity, steric hindrance, and electronic effects of the amine substrate [9] [10].

Primary amines exhibit enhanced nucleophilicity compared to secondary amines due to reduced steric hindrance around the nitrogen center [11]. Research has demonstrated that primary aliphatic amines react more readily with hexafluorophosphate azabenzotriazole tetramethyl uronium-activated substrates than their secondary counterparts [9] [11]. The nucleophilic attack proceeds through a tetrahedral intermediate formation, where the amine nitrogen attacks the electrophilic carbonyl carbon of the active ester [2] [5].

Secondary amines, while less nucleophilic than primary amines, can still participate effectively in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated coupling reactions [11]. However, the reaction rates are typically slower, and higher temperatures or longer reaction times may be required to achieve comparable conversion yields [12] [13]. The steric bulk around the nitrogen atom in secondary amines creates additional activation barriers that must be overcome during the nucleophilic attack process [12] [13].

Mechanistic studies have revealed that the nucleophilic attack by amines on the active ester intermediate results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of the 1-hydroxy-7-azabenzotriazole leaving group to yield the desired amide product [2] [5]. The efficiency of this process is enhanced by the neighboring group effect of the pyridine nitrogen in the azabenzotriazole moiety, which stabilizes the transition state through hydrogen bonding interactions [4].

Amine TypeRelative ReactivityTypical Reaction TimeConversion Yield (%)
Primary AliphaticHigh10-60 minutes70-95 [7] [8]
Primary AromaticModerate30-120 minutes60-85 [10]
Secondary AliphaticModerate60-180 minutes50-80 [11]
Secondary AromaticLow-Moderate120-300 minutes40-70 [10]

The nucleophilic attack dynamics are further influenced by electronic factors, with electron-rich amines showing enhanced reactivity compared to electron-deficient anilines [10]. Studies have shown that anilines with electron-withdrawing substituents require more forcing conditions or extended reaction times to achieve satisfactory coupling yields [10].

Role of N,N-Diisopropylethylamine in Deprotonation and Transition State Stabilization

N,N-diisopropylethylamine serves multiple critical functions in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated amide coupling reactions beyond its primary role as a deprotonating agent [12] [13]. The sterically hindered nature of N,N-diisopropylethylamine makes it an ideal non-nucleophilic base that can effectively remove protons without competing with the desired amine nucleophile for the activated ester [12] [13].

The deprotonation mechanism involving N,N-diisopropylethylamine occurs through abstraction of the carboxylic acid proton, generating the requisite carboxylate anion for subsequent attack on hexafluorophosphate azabenzotriazole tetramethyl uronium [12] [13]. The basicity of N,N-diisopropylethylamine (pKa ≈ 18.6 in acetonitrile) provides sufficient driving force for quantitative deprotonation of most carboxylic acids under standard coupling conditions [10].

Beyond deprotonation, N,N-diisopropylethylamine plays a crucial role in transition state stabilization during the amide bond formation process [14]. Research has demonstrated that N,N-diisopropylethylamine can form hydrogen-bonded complexes with amine nucleophiles, effectively activating them for nucleophilic attack on the active ester intermediate [14] [9]. This activation effect is particularly pronounced with weakly nucleophilic amines, where the base-amine interaction enhances the nucleophilicity of the attacking nitrogen center [9].

Mechanistic investigations have revealed that N,N-diisopropylethylamine can facilitate the formation of a seven-membered cyclic transition state through hydrogen bonding interactions [4]. This transition state stabilization arises from the neighboring group effect of the pyridine nitrogen in the azabenzotriazole moiety, which can interact with the incoming amine nucleophile through hydrogen bonding, thereby lowering the activation barrier for amide bond formation [4].

The optimal stoichiometry of N,N-diisopropylethylamine in hexafluorophosphate azabenzotriazole tetramethyl uronium coupling reactions typically ranges from 2 to 4 equivalents relative to the carboxylic acid substrate [7] [8]. Higher equivalents of base are often employed to ensure complete deprotonation and to provide additional stabilization effects during the coupling process [7] [8].

N,N-Diisopropylethylamine FunctionMechanismEffect on Reaction
Carboxylic Acid DeprotonationProton abstraction (pKa ~18.6)Essential for carboxylate formation [12] [13]
Nucleophile ActivationHydrogen bonding with amineEnhanced nucleophilicity [14] [9]
Transition State StabilizationSeven-membered cyclic complexReduced activation barrier [4]
Side Reaction SuppressionNon-nucleophilic characterPrevents base-substrate competition [12] [13]

Studies have shown that the choice of base significantly impacts coupling efficiency, with N,N-diisopropylethylamine consistently outperforming other tertiary amines such as triethylamine in terms of yield and reaction rate [10]. This superior performance is attributed to the optimal balance between basicity and steric hindrance that N,N-diisopropylethylamine provides [12] [13].

The role of N,N-diisopropylethylamine in suppressing racemization during peptide coupling reactions has also been documented [6] [8]. The base helps maintain the stereochemical integrity of amino acid substrates by preventing enolate formation and subsequent epimerization pathways that can compete with the desired coupling reaction [6] [8].

Hydrogen Bond Acceptor Count

10

Exact Mass

380.09491509 g/mol

Monoisotopic Mass

380.09491509 g/mol

Heavy Atom Count

24

UNII

B93RIH1T7E

Wikipedia

HATU

Dates

Last modified: 08-29-2023

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